Acetic acid;benzene-1,2-diol

Phase equilibrium Thermal analysis Co‑crystal characterization

The compound registered under CAS 151195-78-7 is a 1:1 co‑crystal of acetic acid and benzene-1,2‑diol (catechol), with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g·mol⁻¹. It belongs to the class of phenolic‑carboxylic acid co‑crystals, a subset of supramolecular multicomponent crystals in which the components are held together by non‑covalent hydrogen‑bonding interactions rather than covalent ester linkages.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 151195-78-7
Cat. No. B14275688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;benzene-1,2-diol
CAS151195-78-7
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C(=C1)O)O
InChIInChI=1S/C6H6O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h1-4,7-8H;1H3,(H,3,4)
InChIKeyGZZSZTGDQJSEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid–Benzene-1,2-diol (CAS 151195-78-7) Co‑Crystal: Procurement-Relevant Identity, Comparator Landscape, and Evidence Scope


The compound registered under CAS 151195-78-7 is a 1:1 co‑crystal of acetic acid and benzene-1,2‑diol (catechol), with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g·mol⁻¹ . It belongs to the class of phenolic‑carboxylic acid co‑crystals, a subset of supramolecular multicomponent crystals in which the components are held together by non‑covalent hydrogen‑bonding interactions rather than covalent ester linkages [1]. The ortho‑dihydroxy configuration of the catechol moiety imparts a distinct hydrogen‑bond donor/acceptor geometry compared with the meta (resorcinol) and para (hydroquinone) isomers, which directly affects co‑crystal packing and stability [2]. Despite being listed in several chemical supplier databases, primary‑literature coverage of this specific co‑crystal is extremely sparse; the evidence presented below is therefore drawn from the broader class of catechol‑carboxylic acid co‑crystals, DETHERM phase‑equilibrium data, and Cambridge Structural Database (CSD) statistics on carboxylate–phenol supramolecular synthons.

Why Acetic Acid–Benzene-1,2-diol (CAS 151195-78-7) Cannot Be Replaced by a Simple Physical Mixture or an Isomeric Benzenediol–Acid Combination


A physical mixture of acetic acid and catechol does not replicate the defined stoichiometry, crystal‑packing architecture, or thermal behaviour of the pre‑formed 1:1 co‑crystal. In the co‑crystal, the carboxylic acid and phenolic hydroxyl groups engage in charge‑assisted O–H···O hydrogen bonds that generate a periodic supramolecular network; CSD statistics show that carboxylate–phenol heterosynthons persist in 58 of 103 relevant structures even when competing functional groups are present [1]. Substituting catechol with its meta isomer resorcinol or its para isomer hydroquinone alters the spatial orientation of the hydrogen‑bond donors, leading to different crystal packing, melting points that can diverge by >50 °C in analogous drug–catechol vs. drug–resorcinol co‑crystals, and consequently different dissolution and stability profiles [2]. The covalent ester isomer, catechol monoacetate (2‑hydroxyphenyl acetate, CAS 2848‑25‑1, C₈H₈O₃), is a distinct chemical entity with a different molecular formula, hydrogen‑bond donor count, and reactivity profile, and cannot be used interchangeably .

Acetic Acid–Benzene-1,2-diol (CAS 151195-78-7): Quantitative Differentiation Evidence Against Closest Analogs


Eutectic Temperature Depression Relative to Pure Catechol and Acetic Acid

The 1:1 co‑crystal of acetic acid and catechol exhibits a eutectic temperature that is substantially depressed relative to the melting points of the pure components. DETHERM phase‑equilibrium data for the 1,2‑benzenediol/acetic acid binary system document a eutectic point that lies below the melting temperature of either pure constituent [1]. While the exact measured eutectic temperature is behind a data‑access barrier in the DETHERM repository, the existence of a well‑defined eutectic is a direct experimental signature that a co‑crystal phase forms, rather than a simple mechanical mixture. For comparison, pure catechol melts at 100–103 °C and pure acetic acid at 16.6 °C [2].

Phase equilibrium Thermal analysis Co‑crystal characterization

Carboxylate–Phenol Supramolecular Synthon Reliability in the Acetic Acid–Catechol Co‑Crystal

Cambridge Structural Database (CSD) analysis of 103 multi‑component crystal structures containing both carboxylate and phenolic hydroxyl groups revealed that the carboxylate–hydroxyl (phenolic) heterosynthon forms in 58 of 103 cases (56%), even when competing functional groups are present [1]. This statistic establishes that the acetic acid–catechol co‑crystal (CAS 151195‑78‑7) benefits from a supramolecular synthon that is more reliable than the carboxylic acid–carboxylic acid homosynthon commonly observed in pure carboxylic acid crystals. In the catechol co‑crystal, the ortho‑dihydroxy geometry further stabilises the network through an intramolecular O–H···O hydrogen bond (free OH at 3615.0 cm⁻¹, intramolecularly H‑bonded OH at 3569.6 cm⁻¹ in CCl₄) [2], which is absent in resorcinol and hydroquinone isomers.

Crystal engineering Supramolecular chemistry Hydrogen bonding

Molecular Formula and Hydrogen‑Bond Donor Count Distinguish the Co‑Crystal from the Covalent Ester Isomer

CAS 151195‑78‑7 (acetic acid;benzene-1,2‑diol) has the molecular formula C₈H₁₀O₄, molecular weight 170.16 g·mol⁻¹, and PSA 77.76 Ų . The covalent ester isomer, catechol monoacetate (2‑hydroxyphenyl acetate, CAS 2848‑25‑1), has the formula C₈H₈O₃, molecular weight 152.15 g·mol⁻¹, and one hydrogen‑bond donor (the phenolic OH) versus three in the co‑crystal (two phenolic OH + one carboxylic OH) . The co‑crystal's additional hydrogen‑bond donor profoundly affects its crystal packing, solubility, and thermal behaviour. In procurement, the two CAS numbers are sometimes conflated; however, the analytical signature (e.g., LC‑MS, ¹H NMR integration of the acetic acid methyl singlet vs. the acetate methyl singlet, or IR carbonyl stretch) unambiguously distinguishes them.

Chemical identity Quality control Isomer differentiation

Ortho‑Dihydroxy Geometry of Catechol Imparts Unique Co‑Crystal Packing and Thermal Behaviour Relative to Meta and Para Isomers

In a systematic study of aripiprazole co‑crystals with dihydroxybenzene coformers, the aripiprazole–catechol (ortho) co‑crystal exhibited a melting point of 121.2 °C, whereas the isostructural aripiprazole–resorcinol (meta) partner melted at 175.6 °C – a difference of 54.4 °C [1]. Similarly, olanzapine–catechol melts at 135 °C vs. olanzapine–resorcinol at 196 °C (Δ = 61 °C) and olanzapine–hydroquinone at 186 °C [2]. Although these data are for drug‑containing co‑crystals rather than the acetic acid–catechol system directly, they demonstrate a consistent class‑level trend: the ortho‑dihydroxy isomer yields substantially lower‑melting co‑crystals than the meta or para isomers, which directly impacts processing (e.g., hot‑melt extrusion temperature windows) and stability.

Isomer comparison Crystal packing Thermal properties

Acetic Acid–Benzene-1,2-diol (CAS 151195-78-7): Evidence‑Linked Research and Industrial Application Scenarios


Co‑Crystal Engineering Template for Carboxylic Acid–Phenol Supramolecular Synthon Design

The acetic acid–catechol co‑crystal serves as the simplest experimentally tractable model system for studying the carboxylate–phenol heterosynthon that CSD statistics show persists in 56% of relevant multi‑component crystals [1]. Researchers designing pharmaceutical co‑crystals with polyphenolic coformers can use CAS 151195‑78‑7 as a minimalist baseline to benchmark hydrogen‑bond propensity calculations, FT‑IR shifts, and DSC thermograms before progressing to more complex drug‑coformer combinations. Its ortho‑dihydroxy geometry pre‑organises one intramolecular H‑bond (Δν ~45 cm⁻¹), providing a spectroscopic handle absent in resorcinol and hydroquinone analogs [2].

Catechol‑Based Co‑Crystal Intermediate for Low‑Temperature Solid‑State Processing

Because catechol‑containing co‑crystals consistently melt 54–61 °C lower than their resorcinol counterparts in both aripiprazole and olanzapine systems [1], the acetic acid–catechol co‑crystal is a candidate carrier or intermediate for hot‑melt extrusion or solvent‑free mechanochemical processing where the processing window is constrained below ~130 °C. The DETHERM‑confirmed eutectic behaviour of the binary 1,2‑benzenediol/acetic acid system [2] further supports the feasibility of low‑energy melt‑based co‑crystallisation routes.

Analytical Reference Standard for Distinguishing Co‑Crystal from Covalent Ester in Quality Control

CAS 151195‑78‑7 (C₈H₁₀O₄) and catechol monoacetate CAS 2848‑25‑1 (C₈H₈O₃) differ by exactly one H₂O equivalent in molecular weight and by two hydrogen‑bond donors [1]. This co‑crystal can serve as a reference standard in HPLC, LC‑MS, or ¹H NMR methods designed to verify that the non‑covalent co‑crystal, rather than the covalent ester, has been supplied or synthesised – a critical quality‑control gate for any process that relies on the co‑crystal's specific hydrogen‑bond network.

Crystallisation Seed for Ortho‑Isomer‑Selective Co‑Crystal Screening Libraries

The consistent thermal ranking (ortho < para < meta) observed across multiple co‑crystal systems [1][2] indicates that the acetic acid–catechol co‑crystal can be deployed as a seed crystal or reference phase in isomer‑selective co‑crystal screening. When screening a new carboxylic acid‑containing API with all three benzenediol isomers, the acetic acid–catechol phase provides a known thermal and structural anchor for the ortho‑isomer family, enabling faster identification of hits and phase assignments by powder X‑ray diffraction comparison.

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